Product packaging for Boc-Dap(Alloc)-OH.DCHA(Cat. No.:)

Boc-Dap(Alloc)-OH.DCHA

Cat. No.: B13383374
M. Wt: 469.6 g/mol
InChI Key: KRVXFXVPQJBLFE-UHFFFAOYSA-N
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Description

Significance of Orthogonally Protected Amino Acids in Chemical Synthesis

In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. To prevent undesirable side reactions and the uncontrolled polymerization of amino acid monomers, the reactive functional groups—primarily the α-amino group and any reactive side chains—must be temporarily masked with protecting groups. researchgate.netpeptide.com The concept of "orthogonal protection" is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). fiveable.meresearchgate.net It refers to the use of multiple protecting groups within the same molecule that can be selectively removed under distinct chemical conditions without affecting the others. fiveable.meiris-biotech.de

This selectivity allows for the stepwise elongation of the peptide chain and the site-specific modification of amino acid side chains, which is crucial for creating complex peptide structures such as branched and cyclic peptides. fiveable.mesigmaaldrich.com The ability to deprotect one functional group while others remain intact provides chemists with precise control over the synthetic route, maximizing the yield of the desired product. researchgate.net Common orthogonal protecting group pairs include Boc/Fmoc and Alloc/Allyl, each removable under different conditions. fiveable.me The choice of an appropriate orthogonal protection strategy is often the determining factor in the success or failure of a complex peptide synthesis. researchgate.netnih.gov

Overview of Diaminopropionic Acid (Dap) as a Non-Canonical Amino Acid Building Block

Diaminopropionic acid (Dap) is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. mdpi.com Its structure is similar to alanine (B10760859) but with an additional amino group on the β-carbon. This additional functionality makes Dap a valuable tool for introducing specific modifications into peptides. chemrxiv.org The presence of the β-amino group allows for the creation of branched peptides, the attachment of labels such as fluorophores, or the formation of cyclic structures. smolecule.com

The incorporation of Dap into peptides can enhance their biological properties. For instance, it can increase resistance to enzymatic degradation, thereby improving the peptide's stability and bioavailability. Furthermore, Dap has been used to probe and modulate the structure and function of peptides and proteins. organic-chemistry.orgnih.gov In some applications, replacing catalytic residues like serine or cysteine with Dap has been a powerful method for trapping enzymatic intermediates. acs.org The versatility of Dap as a building block has led to the development of various orthogonally protected derivatives to facilitate its incorporation into diverse peptide architectures. organic-chemistry.orgresearchgate.net

Strategic Rationale for the Boc and Alloc Orthogonal Protecting Group Combination in Boc-Dap(Alloc)-OH.DCHA

The compound this compound exemplifies a strategic choice of orthogonal protecting groups for the versatile Dap building block. In this molecule, the α-amino group is protected by the tert-butyloxycarbonyl (Boc) group, while the β-amino group of the side chain is protected by the allyloxycarbonyl (Alloc) group. The dicyclohexylamine (B1670486) (DCHA) salt enhances the compound's stability and handling. chemimpex.com

The Boc and Alloc groups are an excellent orthogonal pair. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), and is stable under basic and hydrogenolysis conditions. masterorganicchemistry.comhighfine.com Conversely, the Alloc group is stable to both acidic and basic conditions but can be selectively removed in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). highfine.comwikipedia.org

This orthogonality provides a distinct advantage in peptide synthesis. For example, during solid-phase peptide synthesis, the Boc group can be used for temporary N-terminal protection, allowing for chain elongation. After the peptide backbone is assembled, the Alloc group on the Dap side chain can be selectively removed to allow for specific modifications at that position, such as branching or the attachment of a reporter molecule, without disturbing the rest of the peptide. sigmaaldrich.combeilstein-journals.org This level of control is essential for the synthesis of highly complex and functionalized peptides. smolecule.comsmolecule.com

Interactive Data Tables

Table 1: Properties of Protecting Groups in this compound

Protecting GroupAbbreviationProtected GroupCleavage ConditionsStability
tert-butyloxycarbonylBocα-amino groupAcidic (e.g., TFA) masterorganicchemistry.comStable to base and hydrogenolysis highfine.com
allyloxycarbonylAllocβ-amino groupPd(0) catalyst wikipedia.orgStable to acid and base highfine.com

Table 2: Comparison of Orthogonal Protecting Group Strategies

StrategyNα-ProtectionSide-Chain ProtectionNα-DeprotectionSide-Chain DeprotectionKey Advantage
Boc/Alloc Boc Alloc Acid (TFA) masterorganicchemistry.comPd(0) catalyst wikipedia.orgAllows for side-chain modification after peptide elongation.
Fmoc/tBuFmoctBuBase (Piperidine) iris-biotech.deAcid (TFA) iris-biotech.deMilder Nα-deprotection conditions.
Boc/BzlBocBenzyl-basedAcid (TFA) wikipedia.orgStrong Acid (HF) wikipedia.orgUseful for reducing peptide aggregation.
Fmoc/DdeFmocDdeBase (Piperidine) sigmaaldrich.comHydrazine sigmaaldrich.comAllows for on-resin side-chain modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H43N3O6 B13383374 Boc-Dap(Alloc)-OH.DCHA

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXFXVPQJBLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Principles and Practice of Orthogonal Protecting Group Strategy for Boc Dap Alloc Oh.dcha

General Principles of Orthogonal Protection in Peptide Synthesis

In peptide synthesis, amino acids are assembled in a specific sequence. To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, the reactive functional groups of the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked with protecting groups. nih.govpeptide.com The process of solid-phase peptide synthesis (SPPS), for instance, involves a cycle of deprotecting the N-α-amino group of the resin-bound peptide chain, followed by coupling the next protected amino acid. peptide.com

An orthogonal protection strategy employs two or more protecting groups that can be removed by completely different chemical mechanisms. peptide.comfiveable.me This allows for the deprotection of one functional group without affecting the others. fiveable.meiris-biotech.de For example, an acid-labile group and a base-labile group are orthogonal because the base-labile group can be removed with a base without cleaving the acid-labile group, and vice versa. fiveable.meuniurb.it This concept is crucial for synthesizing complex peptides, such as those with branched chains or side-chain modifications, where specific amino groups need to be unmasked at different stages of the synthesis. iris-biotech.denih.gov

Protective groups can be categorized based on their lability and role in the synthesis:

Temporary Protecting Groups: These are typically used for the α-amino group and are removed at each step of peptide chain elongation. iris-biotech.de

Permanent Protecting Groups: These protect the side chains of trifunctional amino acids and are designed to be stable throughout the synthesis, only being removed during the final cleavage step. iris-biotech.de

Semi-permanent Protecting Groups: These are used for side-chain protection and can be removed selectively while the peptide is still attached to the resin and in the presence of permanent protecting groups, allowing for on-resin modifications. iris-biotech.de

The compound Boc-Dap(Alloc)-OH.DCHA utilizes two key protecting groups, Boc and Alloc, which form the basis of a powerful orthogonal system.

Regioselective Deprotection and Sequential Functionalization in Complex Peptide Architectures

The strategic incorporation of this compound into peptide synthesis provides a powerful tool for the construction of complex peptide architectures, such as branched, cyclic, and site-specifically modified peptides. The orthogonality of the allyloxycarbonyl (Alloc) and tert-butyloxycarbonyl (Boc) protecting groups is central to this utility, allowing for the selective removal of one group while the other remains intact. This enables the precise and directed functionalization of the diaminopropionic acid (Dap) side chain.

The regioselective deprotection of the Alloc group from the β-amino function of the Dap residue is a critical step that unlocks the potential for sequential functionalization. This process is most commonly achieved through palladium-catalyzed allylic cleavage under mild and neutral conditions. rsc.orgresearchgate.net The reaction is highly specific and does not affect acid-labile Boc groups or base-labile Fmoc groups, making it compatible with the two most common strategies in solid-phase peptide synthesis (SPPS). wpmucdn.combiosynth.com

The deprotection is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. researchgate.netsigmaaldrich.com The role of the scavenger is to trap the allyl group that is cleaved from the amine, thereby driving the reaction to completion and preventing side reactions. rsc.org A variety of scavengers have been successfully employed, each with its own advantages depending on the specific synthetic context.

Detailed research findings have established several reliable protocols for the removal of the Alloc group. The choice of scavenger and reaction conditions can be tailored to the specific peptide sequence and the presence of other sensitive functional groups.

Table 1: Conditions for Regioselective Deprotection of the Alloc Group

Catalyst Scavenger Solvent Reaction Time Efficacy
Pd(PPh₃)₄ Phenylsilane (PhSiH₃) Dichloromethane (DCM) 30 min - 2 hrs High, efficient removal
Pd(PPh₃)₄ Dimethylamine borane (B79455) (Me₂NH·BH₃) Dichloromethane (DCM) ~20 min Fast and effective
Pd(PPh₃)₄ Acetic Acid (AcOH) / N-Methylmorpholine (NMM) Chloroform (CHCl₃) Variable Effective
Pd(PPh₃)₄ Diethylamine / Thio derivatives Not Specified Not Specified Effective for base-sensitive substrates

This table is generated based on data from multiple sources. rsc.orgresearchgate.netsigmaaldrich.comresearchgate.net

Once the Alloc group is selectively removed, the newly liberated β-amino group of the Dap residue is available for a wide range of chemical modifications. This sequential functionalization is a cornerstone for creating peptides with novel structures and functions. For instance, the free amine can be acylated with various carboxylic acids to introduce new side chains, or it can be used as a point of attachment for reporter molecules, such as fluorophores or biotin.

A significant application of this strategy is in the synthesis of side-chain-to-side-chain cyclic peptides. researchgate.netnih.gov In this approach, a peptide containing both a Boc-Dap(Alloc)-OH residue and another amino acid with a selectively removable side-chain protecting group (e.g., Asp(OAll) or Glu(OAll)) is synthesized. Following the assembly of the linear peptide, the Alloc and Allyl groups can be simultaneously removed using a palladium catalyst. researchgate.net The newly exposed side-chain amine of Dap and the side-chain carboxyl group of Asp or Glu can then be coupled to form a lactam bridge, resulting in a cyclic peptide. This method has been successfully used to prepare cyclic peptides with varying ring sizes on a solid support. researchgate.netthieme-connect.de

The ability to perform this regioselective deprotection and subsequent functionalization on-resin is a major advantage, as it allows for the efficient synthesis and purification of complex peptides. researchgate.net The mild conditions required for Alloc removal ensure the integrity of the peptide backbone and other sensitive protecting groups, making this a robust and versatile tool in advanced peptide chemistry. The use of Dap derivatives in this manner is crucial for building complex architectures that mimic natural structures or introduce novel therapeutic properties. researchgate.netnih.govpeptide.comnih.gov

Advanced Applications of Boc Dap Alloc Oh.dcha As a Versatile Chemical Building Block

Integration of Boc-Dap(Alloc)-OH.DCHA into Solid-Phase Peptide Synthesis (SPPS)

The unique protecting group strategy of this compound makes it a valuable component in SPPS for creating peptides with diverse and complex structures.

Incorporation into Linear Peptide Chains

This compound can be readily incorporated into a growing peptide chain during standard Boc-based SPPS. The Boc group on the α-amino group is removed using an acid such as trifluoroacetic acid (TFA), allowing for the coupling of the next amino acid in the sequence. The Alloc group on the β-amino group of the Dap residue remains intact throughout the synthesis of the linear peptide backbone.

Once the linear peptide is fully assembled, the Alloc group can be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. researchgate.net This exposes a free primary amine on the side chain of the Dap residue, which can then be used as a handle for further modifications. For instance, in the synthesis of analogues of the antibiotic malacidin A, the related building block Fmoc-Dap(Alloc)-OH was successfully incorporated into a peptide chain, followed by on-resin Alloc removal to enable subsequent chemical modifications. nih.gov This strategy allows for the site-specific introduction of functionalities such as fluorophores, drug molecules, or other peptide chains, transforming a simple linear peptide into a more complex and functional molecule.

Table 1: Orthogonal Deprotection in Linear Peptide Synthesis
Protecting GroupChemical StructureDeprotection ReagentStability
Boc (α-amino)-C(O)OC(CH₃)₃Trifluoroacetic Acid (TFA)Labile to acid
Alloc (β-amino)-C(O)OCH₂CH=CH₂Pd(PPh₃)₄ / ScavengerStable to acid and base; Labile to Pd(0)

Facilitating the Construction of Branched Peptide Architectures

The ability to selectively deprotect the side chain of the Dap residue makes this compound an ideal building block for the synthesis of branched or "dendrimeric" peptides. After the incorporation of this compound into a linear peptide and the completion of the main chain, the Alloc group can be removed on-resin. The newly exposed β-amino group can then serve as a new initiation point for the synthesis of a second peptide chain, growing off the side of the primary chain.

This strategy allows for the creation of well-defined, multi-valent peptide constructs. Such branched peptides have numerous applications, including as mimics of natural protein structures, as carriers for drug delivery, and in the development of synthetic vaccines. The orthogonality of the Boc and Alloc protecting groups is crucial for this application, as it ensures that the integrity of the primary peptide chain is maintained while the secondary chain is being synthesized.

Applications in the Synthesis of Cyclic Peptides

Peptide cyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and bioavailability of therapeutic peptides. This compound can be strategically employed in the synthesis of side-chain-to-side-chain or side-chain-to-tail cyclic peptides.

In a typical strategy, this compound is incorporated into the peptide sequence along with another amino acid bearing a side chain that can react with an amine, such as aspartic acid or glutamic acid (protected as allyl esters). After the assembly of the linear peptide, both the Alloc group on the Dap residue and the allyl ester on the other residue can be simultaneously removed using a palladium(0) catalyst. nih.gov The subsequent intramolecular reaction between the now-free β-amino group of the Dap residue and the side-chain carboxylic acid of the other residue, facilitated by a coupling agent, results in the formation of a cyclic peptide. This on-resin cyclization is often more efficient than solution-phase cyclization. nih.gov

Table 2: Research Findings on Alloc Deprotection for Cyclization
Study FocusKey FindingCatalyst/Reagent SystemReference
Automated and manual synthesis of side-chain-to-side-chain cyclic peptidesThe Guibe method [Pd(PPh₃)₄/PhSiH₃/DCM] is an efficient and reliable method for on-resin Alloc deprotection for preparing long cyclic peptides.Pd(PPh₃)₄ / PhSiH₃ / DCM nih.gov
Synthesis of a cyclic glucagon (B607659) analogue (24 amino acids)Demonstrated the feasibility of using Alloc/Allyl deprotection for the synthesis of large cyclic peptides.Pd(PPh₃)₄ / PhSiH₃ / DCM nih.gov

Utility in Bioconjugation Methodologies for Peptide-Based Constructs

The unique reactivity of the deprotected Dap side chain makes this compound a valuable tool for the construction of complex peptide-based bioconjugates.

Design and Synthesis of Bifunctional Linkers and Tethers

While this compound is primarily used as a building block within a peptide, its structure can also serve as a scaffold for the synthesis of novel bifunctional linkers. After removal of the Boc and Alloc protecting groups, the resulting 2,3-diaminopropionic acid provides two distinct amine functionalities and a carboxylic acid. Each of these can be selectively modified to introduce different reactive groups, creating a heterobifunctional linker.

For example, the α-amino group could be acylated with a molecule containing a maleimide (B117702) group, while the β-amino group could be reacted with a molecule containing an azide (B81097) or an alkyne for click chemistry. The carboxylic acid could be activated to react with another amine-containing molecule. This would result in a custom-designed linker with three potential points of attachment, enabling the precise assembly of complex multi-component systems such as antibody-drug conjugates or targeted imaging agents.

Strategic Integration into Chemoselective Ligation Approaches

Chemoselective ligation reactions are a class of reactions that allow for the formation of a covalent bond between two mutually and uniquely reactive functional groups in the presence of a multitude of other functionalities, typically in aqueous solution. The free β-amino group of the Dap residue, exposed after Alloc deprotection, can be a participant in such reactions.

While the primary amine of the deprotected Dap side chain can be used for standard amide bond formation, its pKa is influenced by the peptide environment, which can be exploited for pH-sensitive interactions. More advanced strategies could involve the conversion of this primary amine into other functional groups suitable for specific ligation chemistries. For example, the amine could be reacted with a reagent to introduce an aldehyde or ketone, which could then undergo oxime or hydrazone ligation with a hydroxylamine- or hydrazine-functionalized molecule. Alternatively, the amine could be modified to participate in other ligation schemes, such as thiazolidine (B150603) formation. Recent research has also demonstrated the effective ligation of diaminopropionic acid derivatives in aqueous, near-neutral pH conditions, highlighting its potential in biocompatible conjugation strategies.

Contributions to the Synthesis of Peptidomimetics and Conformationally Constrained Peptides

The incorporation of non-proteinogenic amino acids like diaminopropionic acid (Dap) is a well-established strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. This compound is particularly well-suited for this purpose. The β-amino group, once deprotected, can serve as a branching point for the introduction of various chemical moieties, leading to the formation of peptide-small molecule hybrids or peptides with unnatural side chains.

Furthermore, this building block is instrumental in the synthesis of conformationally constrained peptides. By selectively deprotecting the Alloc group on the Dap side chain while the peptide is still attached to the solid-phase resin, chemists can perform on-resin cyclization. This is achieved by forming a lactam bridge between the newly liberated β-amino group and a carboxylic acid group elsewhere in the peptide sequence. The resulting cyclic peptides often exhibit increased receptor binding affinity and specificity due to their reduced conformational flexibility. The ability to precisely control the point of cyclization is a key advantage offered by the orthogonal protection scheme of this compound.

FeatureApplication in Peptidomimetics & Constrained PeptidesKey Advantage of this compound
Structural Modification Introduction of non-natural side chains and branching.The β-amino group of Dap serves as a handle for derivatization.
Conformational Rigidity Formation of cyclic peptides through on-resin lactamization.Orthogonal Alloc group allows for selective deprotection and cyclization.
Improved Properties Enhanced proteolytic stability and receptor binding affinity.The unnatural structure and constrained conformation contribute to improved pharmacological profiles.

Applications in the Synthesis of Modified Peptides for Functional Research

The versatility of this compound extends to the synthesis of modified peptides designed for specific functional research applications. The ability to introduce specific modifications at a defined position within a peptide sequence is crucial for elucidating biological mechanisms and developing new therapeutic and diagnostic tools.

Research in Peptide-Based Vaccines

In the development of peptide-based vaccines, the presentation of antigenic epitopes in a manner that elicits a robust and specific immune response is paramount. This compound can be utilized to construct well-defined vaccine candidates. For instance, the Dap side chain can serve as an attachment point for adjuvants, lipids, or carrier proteins to enhance the immunogenicity of the peptide antigen. Moreover, the ability to create cyclic or branched peptide structures can help to mimic the native conformation of an epitope, potentially leading to the production of more effective neutralizing antibodies. The selective deprotection of the Alloc group allows for the precise conjugation of these immunomodulatory molecules without affecting the integrity of the main peptide chain.

Exploration of Protein-Protein Interactions

Understanding and modulating protein-protein interactions (PPIs) is a major focus of modern drug discovery. Peptides that mimic the binding interface of a protein partner can be potent inhibitors of PPIs. This compound can be used to synthesize stabilized and conformationally constrained peptides that can more effectively disrupt these interactions. The introduction of unnatural side chains or the formation of cyclic structures can improve the binding affinity and specificity of these peptide inhibitors. The Dap residue can also be used as a strategic point to introduce photo-crosslinking agents or other probes to map the binding interface and study the dynamics of PPIs.

Development of Targeted Molecular Delivery Systems

The selective delivery of therapeutic agents to diseased cells or tissues is a key goal in modern medicine. This compound can be employed as a versatile linker in the construction of targeted molecular delivery systems, such as antibody-drug conjugates (ADCs). In this context, a peptide synthesized using this building block can be designed to be cleaved by enzymes specifically expressed in the target tissue. The Alloc-protected side chain provides a site for the orthogonal conjugation of a cytotoxic drug. After the antibody directs the conjugate to the target cell, the peptide linker is cleaved, releasing the drug in a localized manner. This strategy enhances the therapeutic window of the drug by minimizing its systemic toxicity.

Application AreaRole of this compoundSpecific Research Goal
Peptide-Based Vaccines Scaffold for conjugating adjuvants or carrier proteins; induction of conformational constraints.Enhance immunogenicity and elicit a specific and robust immune response.
Protein-Protein Interactions Synthesis of stabilized and conformationally constrained peptide inhibitors.Disrupt specific protein-protein interactions for therapeutic intervention.
Targeted Molecular Delivery Linker for the orthogonal conjugation of therapeutic agents to targeting moieties.Achieve site-specific drug release and reduce systemic toxicity.

Derivatization and Structural Modifications of the Boc Dap Alloc Oh Scaffold

Site-Specific Functionalization of the Beta-Amino Group

The selective removal of the allyloxycarbonyl (Alloc) protecting group from the β-amino group of Boc-Dap(Alloc)-OH is a key step that opens the door for site-specific functionalization. This deprotection is typically achieved under mild conditions using palladium catalysis, which preserves the acid-labile Boc group at the α-position. iris-biotech.de This orthogonality is fundamental to the utility of this building block in solid-phase peptide synthesis (SPPS) and solution-phase chemistry. iris-biotech.deresearchgate.net

Once the β-amino group is deprotected, it can be acylated with a variety of reagents to introduce new functional moieties. This allows for the synthesis of peptides with side-chain modifications, branched peptides, and cyclic peptides. For instance, the free β-amino group can be coupled with another amino acid to form a branched peptide, or it can be reacted with a bifunctional linker to facilitate cyclization. The choice of protecting groups is critical for achieving selective modifications, and various orthogonal protecting group pairs are available for complex synthetic strategies. researchgate.netsigmaaldrich.com The ability to selectively functionalize the β-amino group is a powerful tool for creating peptides with novel structures and biological activities. nih.gov

Introduction of Azido (B1232118) Functionality for Click Chemistry Applications

The introduction of an azido group onto the diaminopropionic acid scaffold provides a powerful handle for bioorthogonal ligation via "click chemistry". peptide.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific formation of a stable triazole linkage between an azido-modified peptide and an alkyne-containing molecule. peptide.cominterchim.fr This strategy is widely employed for the synthesis of labeled peptides, peptide conjugates, and cyclic peptides. peptide.com

The synthesis of an azido-derivatized diaminopropionic acid building block, such as Boc-L-Dap(N3)-OH, involves the introduction of the azide (B81097) functionality at the β-position. This is typically achieved through diazotransfer or substitution reactions on a suitably protected diaminopropionic acid precursor. The resulting azido amino acid is stable under the conditions of both Boc and Fmoc solid-phase peptide synthesis, allowing for its incorporation into peptide sequences at specific positions. sigmaaldrich.comsigmaaldrich.com Post-synthesis, the azido group can be selectively reacted with an alkyne-functionalized molecule without affecting other functionalities in the peptide. peptide.com This approach has been instrumental in the development of peptide-based diagnostics, therapeutics, and biomaterials. sigmaaldrich.comchemimpex.com

Synthesis and Utility of Analogues with Varied Protecting Group Combinations (e.g., Fmoc-Dap(Alloc)-OH, Boc-Dap(Boc)-OH)

Fmoc-Dap(Alloc)-OH: This analogue is particularly useful in Fmoc-based SPPS. iris-biotech.depeptide.com The Fmoc group is base-labile and is removed at each step of peptide elongation, while the Alloc group on the β-amino group is stable to these conditions. The Alloc group can be selectively removed using palladium catalysis, allowing for orthogonal functionalization of the side chain. iris-biotech.depeptide.com This is advantageous for the synthesis of branched or cyclic peptides where side-chain modification is required while the peptide is still attached to the solid support. nih.gov

Boc-Dap(Boc)-OH: In this analogue, both the α- and β-amino groups are protected by tert-butyloxycarbonyl (Boc) groups. The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA). nih.govchempep.com The differential lability of the two Boc groups can sometimes be exploited for selective deprotection under carefully controlled acidic conditions, although this is less common than using truly orthogonal protecting groups. This derivative is often used when simultaneous deprotection of both amino groups is desired.

Boc-Dap(Fmoc)-OH: This derivative is valuable in Boc-based SPPS. The acid-labile Boc group serves as the temporary N-terminal protection, while the base-labile Fmoc group protects the β-amino group. This orthogonal combination allows for the selective deprotection of the side chain using a base, enabling on-resin modifications without affecting the Boc-protected N-terminus.

The following table summarizes the key properties of these analogues:

Compoundα-Amino Protecting Groupβ-Amino Protecting GroupKey FeaturePrimary Application
Boc-Dap(Alloc)-OH Boc (acid-labile)Alloc (Pd-labile)Orthogonal protection for site-specific functionalization.Boc-SPPS, synthesis of branched and cyclic peptides.
Fmoc-Dap(Alloc)-OH Fmoc (base-labile)Alloc (Pd-labile)Orthogonal protection compatible with Fmoc chemistry.Fmoc-SPPS, on-resin side-chain modification. iris-biotech.depeptide.com
Boc-Dap(Boc)-OH Boc (acid-labile)Boc (acid-labile)Both groups removed under acidic conditions.Situations requiring simultaneous deprotection.
Boc-Dap(Fmoc)-OH Boc (acid-labile)Fmoc (base-labile)Orthogonal protection for side-chain modification in Boc-SPPS.Boc-SPPS requiring on-resin side-chain functionalization.
Fmoc-Dap(Boc)-OH Fmoc (base-labile)Boc (acid-labile)Orthogonal protection for N-terminal extension after side-chain modification.Fmoc-SPPS for complex peptide architectures.

Exploration of Stereochemical Variants (L- and D-Isomers) and Their Distinctive Synthetic Utilities

The stereochemistry of amino acids plays a pivotal role in the structure and function of peptides and proteins. While L-amino acids are the proteinogenic building blocks found in nature, the incorporation of D-amino acids into peptide sequences can have profound effects on their biological properties. nih.gov Consequently, both L- and D-isomers of Boc-Dap(Alloc)-OH and its analogues are synthetically valuable.

L-Isomers: The L-isomers of protected diaminopropionic acid are commonly used to introduce functionalities that mimic natural post-translational modifications or to create novel peptide architectures. For example, L-Dap can serve as a surrogate for lysine (B10760008) in structure-activity relationship studies. The use of L-isomers generally retains the native stereochemistry of the peptide backbone, which can be important for receptor binding and biological activity.

D-Isomers: The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides. nih.gov Peptides containing D-amino acids are often resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer in vivo half-life and improved therapeutic potential. nih.gov Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to altered binding affinities and biological activities. nih.gov In some cases, the D-enantiomer of a peptide can exhibit a completely different biological activity compared to its L-counterpart. The development of mirror-image phage display, which utilizes D-proteins, has opened up new avenues for the discovery of D-peptide ligands as therapeutic candidates. manchester.ac.uk

The distinct synthetic utilities of L- and D-isomers are summarized below:

IsomerKey CharacteristicsPrimary Synthetic Utilities
L-Isomer Natural stereochemistry- Mimicking post-translational modifications - Synthesis of peptides with native-like conformations - Structure-activity relationship studies
D-Isomer Unnatural stereochemistry- Enhancing proteolytic stability of peptides nih.gov - Inducing specific peptide conformations - Developing peptides with novel biological activities - Use in mirror-image phage display for drug discovery manchester.ac.uk

Advanced Analytical and Spectroscopic Characterization Methodologies for Boc Dap Alloc Oh.dcha

Nuclear Magnetic Resonance and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the unambiguous structural elucidation of complex organic molecules like Boc-Dap(Alloc)-OH.DCHA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the molecular framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to each distinct proton environment within the molecule. The large tert-butyl group of the Boc protector will present as a prominent singlet, typically integrating to nine protons. The protons of the diaminopropionic acid backbone will appear as a set of multiplets, with their chemical shifts and coupling patterns providing insight into their connectivity. The Alloc group is identifiable by its vinylic protons and the methylene protons adjacent to the oxygen. The dicyclohexylamine (B1670486) counterion will show broad multiplets corresponding to the protons on the cyclohexane rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by identifying all unique carbon atoms. Key signals include the carbonyl carbons of the Boc and Alloc groups, as well as the carboxylic acid. The quaternary carbon and methyl carbons of the Boc group will also be evident. The carbons of the diaminopropionic acid backbone, the Alloc group, and the dicyclohexylammonium (B1228976) ion will each have distinct chemical shifts, allowing for a complete carbon skeleton assignment.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for such molecules. The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free acid, as well as an ion for the dicyclohexylammonium cation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition.

Representative Analytical Data for this compound

Analytical Technique Parameter Expected Observation
¹H NMRChemical Shift (δ)Signals for Boc, Dap backbone, Alloc, and DCHA protons.
¹³C NMRChemical Shift (δ)Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (ESI-MS)m/zPeaks corresponding to the free acid and the DCHA counterion.
High-Resolution MS (HRMS)Exact MassConfirms the elemental composition of the molecule.

High-Performance Liquid Chromatography for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for confirming its identity against a reference standard.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. A C18 stationary phase is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent (commonly acetonitrile), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector. The retention time of the main peak, when compared to a known standard, provides confirmation of the compound's identity. The purity is determined by integrating the area of all peaks in the chromatogram; a high-purity sample will show a single major peak with minimal secondary peaks. Purity levels for commercially available this compound are often stated to be ≥99% as determined by HPLC.

Typical HPLC Purity Analysis Parameters

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Volume 10 µL

Chiral Analysis for Enantiomeric Purity Determination

For amino acid derivatives used in peptide synthesis, establishing the enantiomeric purity is of utmost importance, as the presence of the incorrect enantiomer can have significant impacts on the structure and biological activity of the final peptide.

Chiral HPLC is the standard method for determining the enantiomeric purity of compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for each enantiomer.

A variety of chiral columns are available, with polysaccharide-based CSPs being particularly effective for the separation of N-protected amino acids. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (such as isopropanol). The elution order of the enantiomers depends on the specific CSP and the mobile phase composition. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers. For use in peptide synthesis, an enantiomeric purity of >99.5% e.e. is generally required.

Illustrative Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Polysaccharide-based (e.g., Chiralpak IA, IC)
Mobile Phase Hexane/Isopropanol with a small percentage of an acidic modifier
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature 25 °C

Compound Names Mentioned

Abbreviation/Trade Name Full Chemical Name
This compoundN-α-(tert-Butoxycarbonyl)-N-β-(allyloxycarbonyl)-L-α,β-diaminopropionic acid dicyclohexylamine salt
Boctert-Butoxycarbonyl
AllocAllyloxycarbonyl
DCHADicyclohexylamine
TFATrifluoroacetic acid

Emerging Research Avenues and Unexplored Potential of Boc Dap Alloc Oh.dcha in Chemical Biology

Development of Novel and Sustainable Synthetic Methodologies

The utility of Boc-Dap(Alloc)-OH.DCHA is intrinsically linked to the efficiency and sustainability of its synthesis and the selective removal of its protecting groups. The allyloxycarbonyl (Alloc) group, in particular, is renowned for its mild deprotection conditions using palladium catalysis, which offers a high degree of orthogonality with the acid-labile Boc group and the base-labile Fmoc group, commonly employed in solid-phase peptide synthesis (SPPS).

Recent research has focused on optimizing the palladium-catalyzed deprotection of Alloc groups, aiming for more sustainable and efficient protocols. Traditional methods often rely on tributyltin hydride as a scavenger, which poses environmental and toxicity concerns. Modern approaches are exploring greener alternatives. Furthermore, investigations into the reuse of the palladium catalyst are underway to enhance the cost-effectiveness and reduce the environmental footprint of syntheses involving Alloc-protected amino acids.

MethodCatalyst/ReagentsKey Advantages
Classical Alloc Deprotection Pd(PPh₃)₄, Scavenger (e.g., morpholine, dimedone)High efficiency, orthogonal to Boc/Fmoc
Sustainable Alloc Deprotection Polymer-supported Pd catalysts, alternative scavengersReduced metal contamination, catalyst recyclability
One-Pot Transprotection Pd catalyst, Bu₃SnH, acylating agent (e.g., Boc₂O)Increased efficiency, reduced synthetic steps

Integration into Advanced Peptide and Protein Engineering Applications

The orthogonal nature of the Boc and Alloc protecting groups on the diaminopropionic acid scaffold of this compound makes it an invaluable tool for the synthesis of complex peptides and engineered proteins. This allows for site-specific modifications and the introduction of functionalities at precise locations within a peptide chain.

One of the most promising applications is in the synthesis of macrocyclic and stapled peptides. These constrained peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. This compound can be incorporated into a peptide sequence, and following the assembly of the linear peptide, the Alloc group can be selectively removed to unmask a primary amine. This amine can then be used to form a cyclic structure by reacting with a C-terminal carboxylic acid or another side chain, while the Boc group on the alpha-amine remains intact for further elongation or modification.

Moreover, the selective deprotection of the Alloc group on the Dap side chain allows for the introduction of various moieties, such as fluorescent probes, cross-linking agents, or post-translational modifications, at a specific position within a peptide or protein. This capability is crucial for studying protein-protein interactions, enzyme mechanisms, and for the development of targeted therapeutic agents.

Exploration of Novel Bioconjugation Chemistries

The unique reactivity of the deprotected side-chain amine of the Dap residue, made accessible from this compound, opens up a plethora of possibilities for novel bioconjugation chemistries. After selective removal of the Alloc group, the primary amine can be targeted with a variety of amine-reactive reagents to attach drugs, imaging agents, or other biomolecules.

This site-specific modification is particularly advantageous over traditional bioconjugation methods that target naturally occurring amino acids like lysine (B10760008), which can lead to heterogeneous products with modifications at multiple sites. The use of this compound allows for the precise installation of a single, reactive handle for conjugation, ensuring the production of well-defined and homogeneous bioconjugates.

Emerging bioconjugation strategies that could leverage the unique properties of the deprotected Dap side chain include the formation of stable amide bonds, the development of enzyme-mediated ligation techniques, and the exploration of novel amine-specific click chemistry reactions. These advancements are critical for the construction of sophisticated antibody-drug conjugates (ADCs), targeted imaging probes, and functionalized biomaterials.

Computational Modeling and Mechanistic Studies on Reactivity and Selectivity

To fully harness the potential of this compound, a deep understanding of the mechanisms governing its reactivity and selectivity is essential. Computational modeling, particularly using density functional theory (DFT), has become a powerful tool for elucidating the intricacies of chemical reactions.

Mechanistic studies on the palladium-catalyzed deprotection of the Alloc group have provided valuable insights into the reaction pathway. uva.nl These studies have detailed the formation of a π-allyl palladium complex and the subsequent nucleophilic attack by a scavenger to release the free amine. uva.nl Computational models can further refine this understanding by mapping the energy profiles of the reaction, identifying key intermediates and transition states, and predicting the influence of different ligands, solvents, and scavengers on the reaction efficiency and selectivity.

Q & A

Q. What is the role of the Alloc (allyloxycarbonyl) protecting group in Boc-Dap(Alloc)-OH.DCHA during peptide synthesis?

The Alloc group protects the β-amino group of diaminopropionic acid (Dap) during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Its removal requires palladium-catalyzed deprotection (e.g., using Pd(PPh₃)₄ and a scavenger like PhSiH₃), which is orthogonal to Boc (tert-butyloxycarbonyl) cleavage . This allows sequential deprotection in multi-step syntheses.

Q. How is this compound characterized for purity and structural integrity?

Standard analytical methods include:

  • HPLC : To assess purity (>95% typically required for research-grade material).
  • NMR (¹H, ¹³C): Confirms the presence of Alloc (δ ~5.2–5.4 ppm for allyl protons) and Boc (δ ~1.4 ppm for tert-butyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS expected [M+H]⁺ ~465.6 g/mol based on C₁₈H₂₇N₃O₆·C₁₂H₂₃N) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store at 2–8°C in a desiccator under inert gas (argon or nitrogen) to minimize hydrolysis of the Alloc group. Long-term stability (>2 years) is achievable when protected from light and moisture .

Q. How does the DCHA (dicyclohexylamine) counterion influence the compound’s properties?

DCHA improves crystallinity and solubility in organic solvents (e.g., DMF, DCM), facilitating handling during SPPS. It also reduces hygroscopicity compared to free carboxylic acid forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Alloc-deprotection reactions involving this compound?

  • Experimental Variables : Yield discrepancies often arise from Pd catalyst activity (e.g., Pd⁰ vs. Pd²⁺), scavenger choice (e.g., PhSiH₃ vs. morpholine), or reaction time.
  • Mitigation Strategy : Use controlled kinetic studies (monitored via HPLC) to optimize conditions. For example, excess Pd(PPh₃)₄ (10 mol%) and PhSiH₃ (20 equiv.) in anhydrous THF at 25°C typically achieve >90% deprotection .

Q. What experimental design principles apply when incorporating this compound into peptide sequences with acid-sensitive residues?

  • Orthogonal Protection : Use Alloc for Dap and Fmoc/Boc for other residues.
  • Sequential Deprotection : Remove Alloc first under neutral Pd conditions, followed by Boc/TFA cleavage.
  • Validation : Confirm residue integrity via MALDI-TOF MS post-synthesis to detect acid-induced modifications (e.g., aspartimide formation) .

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Activation Reagents : Use HATU/DIPEA over HBTU for higher coupling efficiency.
  • Solvent System : Replace DMF with NMP to reduce viscosity and improve reagent diffusion.
  • Microwave-Assisted Synthesis : Apply controlled heating (50°C, 10 min) to enhance reaction kinetics without Alloc cleavage .

Q. What are the limitations of this compound in large-scale peptide synthesis, and how can they be addressed?

  • Cost and Scalability : Palladium-mediated deprotection becomes cost-prohibitive at scale. Alternatives include:
  • Photocleavable Groups : Replace Alloc with NVOC (nitroveratryloxycarbonyl).
  • Enzymatic Deprotection : Use lipases or esterases for selective cleavage .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing :
  • Conditions : 40°C/75% RH (ICH Q1A guidelines).
  • Analytical Endpoints : HPLC purity, NMR for structural integrity, and Karl Fischer titration for moisture uptake.
  • Findings : Degradation peaks (e.g., free Dap or cyclized byproducts) appear after 4 weeks under stress, confirming the need for strict storage protocols .

Q. What strategies ensure reproducibility when using this compound in multi-laboratory collaborations?

  • Standardized Protocols : Share detailed SOPs for synthesis, purification (e.g., prep-HPLC gradients), and characterization (e.g., NMR acquisition parameters).
  • Data Transparency : Provide raw analytical data (e.g., LC-MS chromatograms) in repositories like Zenodo with DOI links .
  • Interlaboratory Validation : Conduct round-robin testing to harmonize results across labs .

Key Considerations for Methodological Rigor

  • Peer Review : Pre-publish protocols on platforms like *Protocols.io * to solicit feedback .
  • Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Conflict Resolution : Use statistical tools (e.g., Grubbs’ test) to identify outliers in collaborative studies .

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